molecular formula C20H15ClN6 B12222534 7-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12222534
M. Wt: 374.8 g/mol
InChI Key: SUZLYLMZARYCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(5-Chloro-2-methylphenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a pyrazolo-triazolo-pyrimidine derivative, a class of compounds notable for their role as adenosine receptor antagonists, particularly targeting the A2A subtype. The compound’s structure features a 5-chloro-2-methylphenyl group at position 7 and a 3-methylphenyl group at position 2, which influence its receptor interaction and physicochemical properties.

Properties

Molecular Formula

C20H15ClN6

Molecular Weight

374.8 g/mol

IUPAC Name

10-(5-chloro-2-methylphenyl)-4-(3-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15ClN6/c1-12-4-3-5-14(8-12)18-24-20-16-10-23-27(19(16)22-11-26(20)25-18)17-9-15(21)7-6-13(17)2/h3-11H,1-2H3

InChI Key

SUZLYLMZARYCQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=C(C=CC(=C5)Cl)C

Origin of Product

United States

Preparation Methods

Initial Pyrazole Formation

The synthesis typically starts with the preparation of a 5-aminopyrazole derivative. For example, 5-amino-1-(5-chloro-2-methylphenyl)pyrazole-4-carbonitrile is synthesized via the condensation of 1-(5-chloro-2-methylphenyl)ethanone with cyanoacetohydrazide under acidic conditions.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid
  • Temperature: 80–100°C
  • Yield: 60–75%

Triazole Ring Construction

The pyrazole intermediate undergoes cyclization with nitrous acid (HNO₂) to form a triazole ring. This step introduces the triazolo[1,5-c]pyrimidine moiety.

Key Parameters :

  • Nitrosating agent: NaNO₂ in HCl
  • Temperature: 0–5°C (to minimize side reactions)
  • Reaction time: 4–6 hours

Final Annulation

The triazolo-pyrimidine intermediate is fused with a 3-methylphenyl-substituted pyrazole using Ullmann coupling or Pd-catalyzed cross-coupling.

Optimized Conditions :

Parameter Value
Catalyst CuI/Pd(PPh₃)₄
Ligand 1,10-Phenanthroline
Solvent DMF or toluene
Temperature 110–130°C
Yield 45–60%

Catalytic Methods and Reaction Optimization

Role of Lewis Acids

AlCl₃ and FeCl₃ improve electrophilic substitution in Friedel-Crafts acylations for precursor synthesis. For example, introducing the 3-methylphenyl group benefits from AlCl₃-mediated acylation, achieving 85% conversion.

Base-Mediated Cyclization

K₂CO₃ or KOH in DMSO efficiently promotes cyclization at 120°C, reducing side products compared to traditional acidic conditions.

Comparative Performance :

Base Solvent Temperature Yield
K₂CO₃ DMSO 120°C 78%
H₂SO₄ EtOH 80°C 52%

Green Synthesis Approaches

Recent advances prioritize sustainability:

Solvent-Free Reactions

Microwave-assisted synthesis under solvent-free conditions reduces waste and shortens reaction times (e.g., 30 minutes vs. 6 hours).

Aqueous Media

Water as a solvent in triazole formation steps achieves 70% yield with KOH as a catalyst, avoiding toxic organic solvents.

Industrial-Scale Production Considerations

Scalable synthesis requires:

  • Continuous Flow Reactors : Enhance heat transfer and reproducibility during exothermic steps.
  • Crystallization Techniques : Gradient cooling isolates the product with >95% purity.

Cost Analysis :

Step Cost Driver Mitigation Strategy
Cyclization Pd catalysts Recycling via filtration
Purification Column chromatography Switch to recrystallization

Analytical Characterization Techniques

Post-synthesis validation employs:

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
  • NMR : Distinct signals for methyl groups at δ 2.35 (s, 3H) and δ 2.58 (s, 3H).
  • Mass Spectrometry : m/z 374.8 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for modifying the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the field of oncology. Key findings include:

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : This compound has been identified as a potent inhibitor of CDK2, which plays a crucial role in cell cycle regulation. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with low IC50 values, indicating strong cytotoxic effects against these cells .
  • Mechanism of Action : The mechanism likely involves binding to active or allosteric sites on target proteins, modulating cellular signaling pathways critical for cancer progression. This interaction can lead to apoptosis in cancer cells through intrinsic and extrinsic pathways .

Applications in Medicinal Chemistry

The compound's potential applications span several areas in medicinal chemistry:

  • Anticancer Agents : Due to its ability to inhibit key enzymes involved in cell proliferation, it is being explored as a candidate for new anticancer therapies. Studies have shown that it can induce apoptosis and inhibit tumor growth .
  • Anti-inflammatory Effects : Similar compounds within its class have demonstrated anti-inflammatory properties, suggesting that this compound may also exert such effects through modulation of inflammatory pathways .
  • Platelet Aggregation Inhibition : The compound has shown promise in inhibiting platelet aggregation mediated by adenosine receptors, indicating potential cardiovascular applications .

Synthesis and Derivatives

The synthesis of 7-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. Variations in the synthesis can lead to derivatives with enhanced or modified biological activities.

Example Derivatives

Compound NameStructural FeaturesBiological Activity
7-(5-bromo-2-methylphenyl)-2-(3-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineBromine instead of chlorineAntitumor activity
7-(5-chloro-3-methylphenyl)-2-(3-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineMethyl substitution on phenylA2A receptor antagonist
7-(5-nitrophenyl)-2-(3-hydroxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineNitro group on phenylPotential anti-inflammatory effects

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

  • Anticancer Efficacy : In vitro studies showed that derivatives of this compound significantly inhibited the growth of various cancer cell lines. For instance, one study reported an IC50 value lower than 10 µM for MCF-7 cells treated with specific derivatives .
  • Mechanistic Insights : Research utilizing flow cytometry confirmed that treatment with this compound led to increased apoptosis markers such as caspase activation and changes in mitochondrial membrane potential .

Mechanism of Action

The mechanism of action of 7-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Effects :

  • However, they lack hydrogen-bonding capacity, possibly reducing A2A affinity compared to hydroxyl-containing analogs .
  • Methoxy/Fluorine (SCH442416/SCH412348) : Improve solubility (methoxy) or electronic effects (fluorine), optimizing receptor interactions .

Pharmacological Properties

A2A receptor affinity and selectivity are pivotal for therapeutic efficacy.

Compound Name A2A Ki (nM) Selectivity (vs Other Adenosine Receptors) Mechanism
Target Compound Not reported Not reported Presumed A2A antagonism
SCH442416 ~5–10 >500-fold (A1, A2B, A3) Competitive antagonist
SCH412348 0.6 >1000-fold Potent, selective antagonist
ZM241385 1.4 >3000-fold High-affinity research tool

Key Findings :

  • SCH412348 demonstrates the highest A2A affinity (Ki = 0.6 nM) and selectivity, attributed to its difluorophenyl-piperazinyl group .
  • Hydroxyl-containing derivatives (e.g., ZM241385) achieve high affinity via hydrogen bonding with the receptor .
  • The target compound’s lack of polar groups may result in lower affinity but improved pharmacokinetics for CNS targeting.

Therapeutic Potential

Pyrazolo-triazolo-pyrimidines are explored in diverse indications:

Compound Name Therapeutic Application Preclinical/Clinical Evidence
Target Compound Potential CNS disorders, cancer* Hypothesized based on structural analogs
SCH412348 Parkinson’s disease, depression Reduces l-Dopa-induced dyskinesias; antidepressant effects in rodent models
SCH442416 Parkinson’s disease Inhibits A2A-mediated motor dysfunction
ZM241385 Research tool Widely used for receptor binding studies

Biological Activity

The compound 7-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex heterocyclic structure characterized by multiple aromatic substitutions. The presence of chlorine and methyl groups enhances its chemical reactivity and biological profile. The structural formula can be represented as follows:

C17H15ClN6\text{C}_{17}\text{H}_{15}\text{Cl}\text{N}_{6}

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is a critical enzyme involved in cell cycle regulation and is a promising target for cancer therapy. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

  • Mechanism of Action : The compound induces apoptosis through both intrinsic and extrinsic pathways. Studies have shown that it can decrease mitochondrial membrane potential and activate caspase-8, leading to programmed cell death in various cancer cell lines such as DLD-1 and HT-29 .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have demonstrated antimicrobial effects. This broadens its potential applications in treating infections caused by bacteria and fungi.

Study 1: CDK2 Inhibition

In a study examining the effects of similar pyrazolo[4,3-e][1,2,4]triazolo compounds on cancer cell lines:

  • Cell Lines Used : DLD-1 (colon cancer) and HT-29 (colon cancer).
  • Findings : The compound significantly reduced cell viability and induced apoptosis at concentrations as low as 0.5 µM. The mechanism involved the activation of caspase pathways and modulation of p53 levels .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties:

  • Pathogens Tested : Various strains of bacteria including Staphylococcus aureus and Escherichia coli.
  • Results : The compound exhibited moderate to strong antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
7-(5-chloro-2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineContains chlorophenyl groupCDK2 inhibitor
7-(5-bromo-2-methylphenyl)-2-(3-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineBromine instead of chlorineAntitumor activity
9-(2-fluorophenyl)-7-(4-nitrophenyl)-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineNitrophenyl substitutionAntimicrobial properties
MechanismDescription
Apoptosis InductionActivation of caspase-8 leading to programmed cell death
Cell Cycle ArrestInhibition of CDK2 results in halted cell division
Mitochondrial DysfunctionDecrease in mitochondrial membrane potential triggers intrinsic apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.